3-(3-Chloropropyl)-6-nitro-2-(piperazin-1-yl)quinoline
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Overview
Description
3-(3-Chloropropyl)-6-nitro-2-(piperazin-1-yl)quinoline is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloropropyl)-6-nitro-2-(piperazin-1-yl)quinoline typically involves the reaction of 6-nitroquinoline with 3-chloropropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and higher efficiency. The use of automated systems and advanced purification techniques further enhances the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloropropyl)-6-nitro-2-(piperazin-1-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chlorine atom in the 3-chloropropyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
3-(3-Chloropropyl)-6-nitro-2-(piperazin-1-yl)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(3-Chloropropyl)-6-nitro-2-(piperazin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The nitro group and the piperazine ring play crucial roles in its binding affinity and specificity .
Properties
CAS No. |
610320-11-1 |
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Molecular Formula |
C16H19ClN4O2 |
Molecular Weight |
334.80 g/mol |
IUPAC Name |
3-(3-chloropropyl)-6-nitro-2-piperazin-1-ylquinoline |
InChI |
InChI=1S/C16H19ClN4O2/c17-5-1-2-12-10-13-11-14(21(22)23)3-4-15(13)19-16(12)20-8-6-18-7-9-20/h3-4,10-11,18H,1-2,5-9H2 |
InChI Key |
PUUFQXHLUWHJAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C3C=C(C=CC3=N2)[N+](=O)[O-])CCCCl |
Origin of Product |
United States |
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